Platycoside G1
Description
Overview of Platycosides and Saponins (B1172615) from Platycodon grandiflorum
Platycodon grandiflorum, commonly known as the balloon flower, is a perennial flowering plant native to East Asia. jmb.or.kr Its roots, known as Platycodi Radix, are rich in a class of secondary metabolites called saponins. biotech-asia.org These saponins, referred to as platycosides, are a diverse group of compounds characterized by a triterpene or steroid aglycone linked to one or more sugar chains. nih.gov The structural complexity of platycosides, which can include monosaccharides like glucose, galactose, glucuronic acid, xylose, and rhamnose, gives rise to a wide range of physical, chemical, and biological properties. nih.gov
Platycosides are oleanane-type triterpenoid (B12794562) saponins and are considered the primary bioactive components of Platycodon grandiflorum. mdpi.comnih.gov These compounds are known for a variety of pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and immunomodulatory effects. tandfonline.comnih.gov Saponins from this plant are generally classified based on their aglycone structure, with most being derivatives of triterpenes like oleanane. nih.gov They are surface-active compounds due to their amphipathic nature, possessing both a lipid-soluble aglycone and a water-soluble sugar portion. nih.gov To date, over 30 different saponins have been identified in Platycodon grandiflorum. nih.gov
Significance of Deapi-platycoside E within the Platycoside Family
Deapi-platycoside E, also known as Platycoside G1, is a notable member of the platycoside family. nih.govmedchemexpress.com It is a triterpenoid saponin (B1150181) found in Platycodon grandiflorum. medchemexpress.com Structurally, it is related to other major platycosides but lacks an apiose sugar moiety that is present in its counterpart, platycoside E. nih.govchemfaces.com This structural difference is significant as studies have shown that the biological activity of platycosides can be influenced by the type and number of sugar residues attached to the aglycone. jmb.or.krnih.gov
Research has indicated that Deapi-platycoside E possesses potent antioxidant activities. medchemexpress.com The deglycosylation of platycosides, such as the absence of the apiose unit in Deapi-platycoside E, can lead to enhanced biological effects compared to their more heavily glycosylated precursors. nih.govresearchgate.net This has led to increased interest in the pharmacological potential of less glycosylated saponins like Deapi-platycoside E.
Research Landscape and Knowledge Gaps Regarding Deapi-platycoside E
The current research landscape for platycosides is extensive, with a significant focus on the more abundant compounds like platycodin D and platycoside E. nih.govkoreascience.kr These major saponins have been the subject of numerous studies investigating their pharmacological properties. nih.gov However, research specifically focused on Deapi-platycoside E is less comprehensive.
While its presence in Platycodon grandiflorum has been established and its structure elucidated, there are knowledge gaps concerning its specific biological activities and mechanisms of action. biotech-asia.orgnih.gov For instance, while some studies suggest potential anti-inflammatory effects, more in-depth investigations are needed to confirm and characterize these properties. chemfaces.comtargetmol.com Furthermore, the complete biosynthetic pathway leading to Deapi-platycoside E and the specific enzymes involved are not yet fully understood. Although it is known that the content of Deapi-platycoside E can vary with the growing season, with the highest concentrations observed in August, more research is needed to understand the factors influencing its production in the plant. biotech-asia.org The enzymatic conversion of platycoside E to deapi-platycodin D, which involves the removal of sugar units, has been studied, but the specific pathways leading to Deapi-platycoside E require further exploration. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMWMLXRNXHHQ-ONYRRNLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Distribution of Deapi Platycoside E
Presence in Platycodon grandiflorum Roots (Platycodi Radix)
The primary source of Deapi-platycoside E is the root of Platycodon grandiflorum, a part of the plant commonly referred to as Platycodi Radix in traditional medicine. nih.govresearchgate.net Scientific analyses have consistently identified Deapi-platycoside E as one of the numerous saponins (B1172615) present in the roots of this plant. nih.gov It is also referred to as Platycoside G1 in some literature. nih.gov
Research involving the analysis of P. grandiflorum root samples from various locations has confirmed the presence of Deapi-platycoside E across different specimens. nih.gov For instance, a study analyzing eleven different samples of P. grandiflorum from China and Korea found Deapi-platycoside E in all of them, though the quantities varied significantly. nih.govresearchgate.net This underscores its role as a characteristic, albeit variable, constituent of Platycodi Radix.
Distribution in Different Plant Tissues of Platycodon grandiflorum (e.g., Stems, Leaves, Buds, Roots)
The concentration of saponins in Platycodon grandiflorum is not uniform throughout the plant. The highest accumulation of total platycosides occurs in the roots. researchgate.net Research indicates that the total platycoside content in the main root is significantly higher than in other plant parts. researchgate.net
One study quantified this distribution, finding the total platycoside concentration in the root to be approximately 1.4 times higher than in the leaves and flowers, 2.6 times higher than in the stem, and 7.8 times higher than in the hairy roots. researchgate.net While this data pertains to total platycosides, it suggests a strong tendency for these compounds, including Deapi-platycoside E, to accumulate predominantly in the main root system. Further supporting this differential distribution, studies on the related compound platycodin D have shown that its content in the fibrous roots and root bark is higher than in the aerial parts of the plant. mdpi.com
Relative Total Platycoside Content in Platycodon grandiflorum Tissues
| Plant Tissue | Relative Content Factor (Compared to Root) |
|---|---|
| Root | 1.0 |
| Leaf | ~0.71 |
| Flower | ~0.71 |
| Stem | ~0.38 |
| Hairy Root | ~0.13 |
Data derived from a study on total platycoside content, indicating the root as the primary site of accumulation. researchgate.net
Influence of Geographical Origin and Cultivation on Deapi-platycoside E Content
The saponin (B1150181) profile of P. grandiflorum roots, including the specific content of Deapi-platycoside E, is significantly influenced by both the geographical location of its cultivation and the agricultural practices used. nih.gov
Geographical Origin
Studies comparing P. grandiflorum roots harvested from different locations in China and Korea have demonstrated notable variations in Deapi-platycoside E content. nih.gov For example, samples from certain regions in China have shown higher concentrations of this compound compared to samples from Korea. nih.gov In China, there is a traditional quality distinction made based on origin; P. grandiflorum from eastern China is referred to as “Nan Jiegeng” and is considered to be of superior quality compared to “Bei Jiegeng,” which is sourced from northern and northeastern regions. nih.gov This difference in quality may be linked to variations in the content of active saponins.
Deapi-platycoside E Content in P. grandiflorum Roots from Different Geographical Origins
| Origin | Sample ID | Deapi-platycoside E (mg/g) |
|---|---|---|
| China | 1 | 0.89 ± 0.05 |
| China | 2 | 0.77 ± 0.04 |
| China | 3 | 0.85 ± 0.03 |
| China | 4 | 0.96 ± 0.04 |
| China | 5 | 0.99 ± 0.05 |
| Korea | 6 | 0.59 ± 0.02 |
| China | 7 | 0.91 ± 0.03 |
| China | 8 | 0.93 ± 0.04 |
| China | 9 | 0.95 ± 0.03 |
| Korea | 10 | 0.61 ± 0.02 |
| Korea | 11 | 0.63 ± 0.03 |
Values are presented as mean ± standard deviation. Data adapted from Yan et al. as cited in a 2014 review. nih.govresearchgate.net
Cultivation
Biosynthesis and Biotransformation of Deapi Platycoside E
Pathways of Saponin (B1150181) Biosynthesis in Platycodon grandiflorum Relevant to Deapi-platycoside E
The biosynthesis of triterpenoid (B12794562) saponins (B1172615), including the precursors to Deapi-platycoside E, in Platycodon grandiflorum is a complex process primarily occurring through the mevalonic acid (MVA) pathway. oup.commdpi.com This pathway begins with the synthesis of isopentenyl diphosphate (B83284) (IPP), which is then converted to farnesyl pyrophosphate (FPP). oup.comnih.gov A series of enzymatic reactions involving key enzymes like squalene (B77637) synthase (SS), squalene epoxidase (SE), and farnesyl-diphosphate synthase (FPPS) transforms FPP into 2,3-oxidosqualene. oup.comnih.gov
The cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs) like β-amyrin synthase, is a critical diversification step in creating the triterpene skeletons. mdpi.comfrontiersin.orgresearchgate.net In P. grandiflorum, the resulting oleanane-type triterpenoid backbone undergoes further modifications. mdpi.com These modifications, including hydroxylation, oxidation, and glycosylation, are catalyzed by cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (GTs) to produce a variety of saponin monomers. oup.comfrontiersin.org Specifically, the CYP716 gene family is instrumental in converting β-amyrin to oleanolic acid, a key sapogenin in P. grandiflorum. nih.gov The final structure of platycosides features a glucose molecule at the C-3 position and an ester-linked oligosaccharide chain at the C-28 position. mdpi.com
Enzymatic Biotransformation Pathways In Vitro
Deglycosylation of Glycosylated Platycosides to Deapi-platycoside E
The creation of Deapi-platycoside E from more complex platycosides is not a primary focus in the available literature, which largely details the transformation of Deapi-platycoside E into other compounds. However, the reverse process, the glycosylation of simpler platycosides to form compounds like Deapi-platycoside E, is a key part of saponin biosynthesis within the plant.
Further Biotransformation of Deapi-platycoside E to Deglycosylated Derivatives (e.g., Deapi-platycodin D, Deapi-platycodin D3)
Deapi-platycoside E serves as a substrate for various enzymes that convert it into deglycosylated derivatives. Commercial enzymes such as snailase, laminarinase, and cellulase (B1617823) are known to transform Deapi-platycoside E into Deapi-platycodin D (deapi-PD) through an intermediate, Deapi-platycodin D3 (deapi-PD3). jmb.or.krsemanticscholar.orgjmb.or.kr This process involves the removal of glucose units from the molecule. jmb.or.krjmb.or.kr
Similarly, β-glucosidase from Caldicellulosiruptor bescii facilitates the hydrolysis of Deapi-platycoside E to Deapi-platycodin D3 and subsequently to Deapi-platycodin D. researchgate.netnih.govnih.gov Pectinase (B1165727) from Aspergillus aculeatus has also been shown to convert Deapi-platycoside E into 3-O-β-D-glucopyranosyl platycodigenin (B1581504) via deapi-PD. nih.gov
Role of Specific Glycosidases (β-Glucosidase, Laminarinase, Pectinase, Cytolase, Cellulase, Snailase) in Deapi-platycoside E Metabolism
A variety of glycosidases have been utilized to metabolize Deapi-platycoside E and its parent compounds.
β-Glucosidase : Enzymes from different sources, including Aspergillus usamii, Caldicellulosiruptor bescii, and Dictyoglomus turgidum, are instrumental in the deglucosylation of platycosides. semanticscholar.orgnih.govmdpi.commdpi.comnih.gov For instance, β-glucosidase from C. bescii converts Deapi-platycoside E into Deapi-platycodin D via Deapi-platycodin D3. semanticscholar.orgnih.gov
Laminarinase : This enzyme, sourced from Trichoderma sp., effectively hydrolyzes glycosylated platycosides, converting Deapi-platycoside E into Deapi-platycodin D. jmb.or.krjmb.or.krnih.govnih.gov
Pectinase : Pectinase from Aspergillus aculeatus biotransforms platycosides into deglycosylated forms. jmb.or.krjmb.or.krnih.gov It can convert Deapi-platycoside E and other platycosides into 3-O-β-D-glucopyranosyl platycosides. jmb.or.krnih.gov
Cytolase : Cytolase PCL5, a pectinase from Aspergillus niger, demonstrates a unique ability to hydrolyze not only the outer glucose at the C-3 position but also the xylose and apiose residues at the C-28 position of Platycoside E. mdpi.comresearchgate.netnih.gov It converts Platycoside E through a pathway involving Platycodin D3, Platycodin D, and Deapiosylated platycodin D to ultimately yield deapiose-xylosylated platycodin D. nih.govresearchgate.netresearchgate.net
Cellulase : This enzyme, particularly from Trichoderma reesei, is used to convert Platycoside E and Deapi-platycoside E into Platycodin D and Deapi-platycodin D, respectively. jmb.or.krsemanticscholar.orgjmb.or.krnih.govmdpi.com
Snailase : A complex enzyme mixture, snailase, is also capable of converting Deapi-platycoside E to Deapi-platycodin D through the intermediate Deapi-platycodin D3. jmb.or.krsemanticscholar.orgjmb.or.krmdpi.comnih.gov
Substrate Specificity and Hydrolytic Activity of Enzymes on Deapi-platycoside E and its Precursors
The efficiency and outcome of biotransformation depend on the enzyme's substrate specificity and hydrolytic activity.
Cytolase PCL5 : This enzyme shows a preference for Platycoside E over its deglycosylated forms. The specific activity follows the order: Platycoside E > Platycodin D3 > Platycodin D > Deapiosylated platycodin D. mdpi.comresearchgate.netnih.gov This indicates that Cytolase PCL5 acts more efficiently on the outer glucose moiety at C-3 than on the glycosides at C-28. researchgate.netnih.gov
β-Glucosidase from Caldicellulosiruptor bescii : This enzyme exhibits high specific activity towards Deapi-platycoside E, followed by Platycoside E, Polygalacin D3, and Platycodin D3. nih.gov It specifically targets the two outer glucose molecules at the C-3 position of platycosides. researchgate.net
Pectinase from Aspergillus aculeatus : This enzyme effectively hydrolyzes various platycosides. For example, it completely converted 1 mg/ml of Platycoside E into 0.42 mg/ml of 3-O-β-D-glucopyranosyl platycodigenin within 24 hours. jmb.or.krnih.gov
Laminarinase : This enzyme recognizes and hydrolyzes glycosylated platycosides, successfully producing Deapi-platycodin D from Deapi-platycoside E by removing two glucose units. nih.gov
The table below summarizes the enzymatic transformation of Platycoside E and Deapi-platycoside E.
Interactive Data Table: Enzymatic Transformation of Platycosides| Enzyme | Substrate(s) | Intermediate(s) | Final Product(s) |
|---|---|---|---|
| Snailase | Deapi-platycoside E, Platycoside E | Deapi-platycodin D3, Platycodin D3 | Deapi-platycodin D, Platycodin D |
| Laminarinase | Deapi-platycoside E, Platycoside E | Deapi-platycodin D3, Platycodin D3 | Deapi-platycodin D, Platycodin D |
| Cellulase | Deapi-platycoside E, Platycoside E | Deapi-platycodin D3, Platycodin D3 | Deapi-platycodin D, Platycodin D |
| β-Glucosidase (C. bescii) | Deapi-platycoside E, Platycoside E | Deapi-platycodin D3, Platycodin D3 | Deapi-platycodin D, Platycodin D |
| Pectinase (A. aculeatus) | Platycoside E, Deapi-PE, etc. | Platycodin D, Deapi-platycodin D | 3-O-β-D-glucopyranosyl platycodigenin |
Microbial Biotransformation of Deapi-platycoside E
Microbial biotransformation offers an alternative route for modifying platycosides. Human intestinal bacteria, such as Bacteroides species, can metabolize platycosides. pnfs.or.krpnfs.or.krresearchgate.net The transformation process typically involves the sequential removal of sugar moieties linked at the C-3 and C-28 positions of the aglycone. pnfs.or.krpnfs.or.krresearchgate.net For instance, Bacteroides JY-6 has been shown to ferment platycosides, yielding smaller, less polar metabolites. pnfs.or.krpnfs.or.kr
Fungi are also employed in the biotransformation of these compounds. Crude enzymes from fungi like Aspergillus niger and Aspergillus tubingensis can hydrolyze sugar moieties at both the C-3 and C-28 positions. nih.govjmb.or.kr While various fungi from the Aspergillus and Trichoderma genera are used, the application of diverse human intestinal bacteria in platycoside biotransformation remains an area for further exploration. mdpi.com
Role of Human Intestinal Bacteria in Deapi-platycoside E Metabolism and Bioavailability
The metabolism of platycosides, including Deapi-platycoside E, by intestinal microflora is a critical factor influencing their bioavailability and biological activity. nih.gov Glycosylated saponins are often poorly absorbed in the gastrointestinal tract in their native form. nih.gov However, human intestinal bacteria can convert these larger molecules into smaller, more active compounds that are more easily absorbed by the body. nih.govpnfs.or.kr This biotransformation primarily involves the sequential hydrolysis of sugar chains attached to the saponin aglycone. nih.govpnfs.or.kr
Studies using HPLC electrospray ionization-tandem mass spectrometry have revealed that fermentation of platycosides by human intestinal bacteria, such as those from the genus Bacteroides, yields multiple smaller, less polar metabolites. nih.govpnfs.or.krpnfs.or.kr The metabolic pathway in the human intestine involves the progressive removal of sugar moieties linked at the C-3 and C-28 positions of the platycoside structure. pnfs.or.krpnfs.or.kr For instance, Platycoside E can be metabolized into Platycodin D through the action of bacterial enzymes like β-glucosidase. researchgate.net This deglycosylation process is significant because the resulting metabolites, which include compounds like Deapi-platycoside E and its subsequent products, often exhibit enhanced biological activities compared to their larger glycosylated precursors. nih.govnih.gov The metabolism by gut microbiota is therefore essential for unlocking the full therapeutic potential of platycosides following oral administration. nih.gov
Microbial Fermentation Approaches for Platycoside Transformation
Microbial fermentation is a widely explored method for the targeted transformation of platycosides into more biologically active forms. nih.gov This approach is often more cost-effective than using purified enzymes as it can utilize both intracellular and extracellular enzymes produced by the microorganisms. nih.gov Various fungi and bacteria have been identified for their ability to deglycosylate platycosides.
For example, enzymes from Aspergillus species are effective in modifying platycoside structures. A crude enzyme from Aspergillus tubingensis has been shown to hydrolyze all glucose residues at the C-3 position and the apiose and xylose residues at the C-28 position of platycosides. jmb.or.kr Similarly, pectinase from Aspergillus aculeatus can hydrolyze the oligosaccharide moiety at the C-28 position, converting glycosylated platycosides into 3-O-β-D-glucopyranosyl platycosides. nih.gov Another example is Cytolase PCL5, which converts Platycoside E into Deapiose-xylosylated platycodin D. nih.gov Research has also demonstrated that mixed fermentation with strains like Pichia kudriavzevii and Bacillus velezensis can effectively increase the content of compounds like Deapi-platycodin D and Platycodin D. nih.gov
The table below summarizes various microbial fermentation and enzymatic approaches for platycoside transformation.
| Microbial Source/Enzyme | Substrate(s) | Key Product(s) | Reference(s) |
| Bacteroides JY-6 (Human intestinal bacteria) | Platycosides | 11 smaller, non-polar metabolites | pnfs.or.krpnfs.or.kr |
| Aspergillus niger crude enzyme | Platycosides | Partially degraded glycosides | pnfs.or.kr |
| Aspergillus tubingensis crude enzyme | Platycoside E, Polygalacin D3 | deGAX-platycodin D, deGAX-polygalacin D | jmb.or.kr |
| Cytolase PCL5 | Platycoside E, Polygalacin D3 | Deapiose-xylosylated platycodin D, Deapiose-xylosylated polygalacin D | nih.gov |
| Laminarinase | Deapi-platycoside E, Platycoside E | Deapi-platycodin D, Platycodin D | chemfaces.com |
| Pectinase (Aspergillus aculeatus) | Platycoside E | 3-O-β-D-glucopyranosyl platycodigenin | nih.gov |
| Pichia kudriavzevii & Bacillus velezensis | Platycodon saponins | Deapi-platycodin D, Platycodin D | nih.gov |
Non-Enzymatic Transformation of Deapi-platycoside E
Effects of Heat and Pressure Processing on Deapi-platycoside E Content and Structure
Heat and pressure are significant physical factors that can induce non-enzymatic transformations in platycoside structures. researchgate.net Studies on the steam processing of Platycodi Radix under pressure have shown that these conditions can alter the saponin composition considerably. chemfaces.comkoreascience.kr
When Platycodi Radix is subjected to heat treatment at 125°C for extended periods (1 to 9 hours), the content of several major platycosides, such as Platycoside E, Platycodin D3, and Platycodin D, decreases. researchgate.netchemfaces.comkoreascience.kr Conversely, the relative content of their "deapi-" forms, specifically Deapi-platycoside E, Deapi-platycodin D3, and Deapi-platycodin D, increases. researchgate.netchemfaces.comkoreascience.kr This transformation occurs because the linkage between the apiose and xylose sugar units located at the C-28 position of the aglycone is labile and susceptible to cleavage by heat and pressure. researchgate.netchemfaces.comkoreascience.kr Similarly, puffing, a process involving high heat and a rapid pressure drop, also leads to the degradation of major platycosides. researchgate.net
High Hydrostatic Pressure (HHP) has also been investigated as a method to modify platycosides, often in combination with enzymatic treatments to enhance efficiency. nih.govmdpi.com Applying HHP can increase the activity and stability of enzymes used for bioconversion. mdpi.comresearchgate.net For example, the use of HHP at 150 MPa significantly improved the productivity of the enzymatic conversion of Platycoside E to Deapiose-xylosylated platycodin D by Cytolase PCL5. mdpi.comresearchgate.net This indicates that pressure is a key parameter in the controlled transformation of complex platycosides into their deglycosylated, and often more active, derivatives.
The following table details the observed changes in platycoside content under heat and pressure processing.
| Processing Method | Conditions | Effect on Platycoside E, Platycodin D3, Platycodin D | Effect on Deapi-platycoside E, Deapi-platycodin D3 | Reference(s) |
| Heat Processing (Steam & Pressure) | 125°C for 1, 2, 3, 6, 9 hours | Content decreased with longer processing time | Relative content increased | researchgate.netchemfaces.comkoreascience.kr |
| Puffing Process | Puffing pressures up to 980 kPa | Levels reduced as puffing pressure increased | - | researchgate.net |
| High Hydrostatic Pressure (HHP) with Cytolase PCL5 | 150 MPa, 55°C | Rapid conversion to metabolites | Precursor to Deapiose-xylosylated platycodin D | mdpi.comresearchgate.net |
Preclinical Pharmacological Activities of Deapi Platycoside E
Anti-inflammatory Effects
Deapi-platycoside E has been identified as a contributor to the anti-inflammatory properties of Platycodon grandiflorum extracts. The biological activity of platycosides, including their anti-inflammatory effects, is often enhanced with the removal of sugar moieties, a process known as deglycosylation.
In Vitro Studies on Anti-inflammatory Mechanisms
In vitro investigations have provided insights into the anti-inflammatory mechanisms of Deapi-platycoside E. Studies have indicated that deapiosylated platycosides, a category that includes Deapi-platycoside E, exhibit greater anti-inflammatory effects compared to their glycosylated parent compounds. This suggests that the structural form of the saponin (B1150181) plays a crucial role in its anti-inflammatory potential.
Antioxidant Activities
Deapi-platycoside E has demonstrated notable antioxidant properties in various preclinical models. The antioxidant capacity of platycosides is intricately linked to their chemical structure, including the number and arrangement of their sugar chains.
In Vitro Radical Scavenging Assays (e.g., Peroxyl Radicals, Peroxynitrites)
In vitro assays have confirmed the ability of Deapi-platycoside E to scavenge reactive oxygen species. Using the total oxidant-scavenging capacity (TOSC) assay, Deapi-platycoside E was shown to be effective against both peroxyl radicals and peroxynitrites. Its scavenging activity against peroxynitrite was measured to be 1.27 times that of the standard antioxidant, glutathione (B108866) (GSH). However, its capacity for scavenging peroxyl radicals was found to be less than that of GSH.
Comparative Antioxidant Potency with Other Platycosides
The antioxidant strength of Deapi-platycoside E, when compared with other related platycosides, is dependent on the specific type of radical being neutralized. In assays measuring the scavenging of peroxyl radicals, platycodin D was the most potent, followed in descending order by polygalacic acid, platycodigenin (B1581504), Deapi-platycoside E, and platycoside E. For scavenging peroxynitrite, platycodigenin showed the highest activity, followed by Deapi-platycoside E and then platycodin D. Research indicates that a reduction in the number of sugar residues in saponin glycosides leads to a marked increase in peroxyl radical scavenging, though this does not hold true for peroxynitrite. The antioxidant activity of platycodigenin-type platycosides, based on the total oxidant scavenging capacity assay, is ranked as follows: platycodigenin > Deapi-platycoside E > platycodin D > platycoside E.
Table 1: Comparative Antioxidant Activity of Platycosides against Peroxyl Radicals
| Compound | Total Oxidant Scavenging Capacity (TOSC/mM) |
| Platycodin D | 324.4 ± 31.4 |
| Polygalacic acid | 229.0 ± 30.2 |
| Platycodigenin | 199.1 ± 43.2 |
| Deapi-platycoside E | 162.3 ± 24.5 |
| Platycoside E | 117.3 ± 43.9 |
| Glutathione (GSH) | 378.0 ± 66.9 |
Data derived from studies on platycosides from the roots of Platycodon grandiflorum.
Table 2: Comparative Antioxidant Activity of Platycosides against Peroxynitrite
| Compound | Relative Scavenging Capacity (fold of GSH) |
| Platycodigenin | 2.35 |
| Deapi-platycoside E | 1.27 |
| Platycodin D | 1.02 |
| Platycoside E | 0.75 |
Data derived from studies on the total oxidant scavenging capacity of saponins (B1172615) isolated from Platycodon grandiflorum.
Neuroprotective and Anti-neuroinflammatory Potential
Preliminary research indicates that Deapi-platycoside E may have neuroprotective and anti-neuroinflammatory capabilities. Saponins from P. grandiflorum, including Deapi-platycoside E (also known as Platycoside G1), have been identified as possessing these properties. Extracts from the plant, which contain a mixture of platycosides, have been observed to protect against β-amyloid-induced cell toxicity and to reduce the production of pro-inflammatory cytokines in microglial cells. Furthermore, these extracts have shown potential in mitigating neuroinflammation in preclinical models of neurodegenerative conditions.
In Vitro Models of Neurotoxicity (e.g., Aβ-induced neuronal injury)
Deapi-platycoside E is a component of extracts from Platycodon grandiflorum that have demonstrated protective effects against neurotoxicity in laboratory settings. researchgate.net Studies using crude saponin extracts from P. grandiflorum (PGS), which contain deapi-platycoside E among other saponins like platycodin D, have shown the capacity to protect neuronal cells from damage induced by amyloid-beta (Aβ). researchgate.netnih.gov
In one key in vitro model, hippocampal neuron HT-22 cells were exposed to Aβ to simulate the neurotoxic conditions associated with Alzheimer's disease. researchgate.netnih.gov Treatment with the saponin mixture containing deapi-platycoside E was found to attenuate this Aβ-induced neurotoxicity by inhibiting the production of reactive oxygen species (ROS) and subsequent apoptosis (cell death). researchgate.netnih.gov Specifically, extracts of P. grandiflorum have been shown to significantly inhibit the reduction in cell viability caused by Aβ in HT22 cells. mdpi.com These findings suggest that components within the extract, including deapi-platycoside E, can effectively protect neurons from Aβ-induced injury. nih.govmdpi.com
Modulation of Apoptotic Pathways (e.g., Bcl-2 family, Caspases)
Apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases. The Bcl-2 family of proteins are key regulators of the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comfrontiersin.org This family includes both pro-apoptotic proteins (e.g., Bax) that promote cell death and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) that inhibit it. mdpi.com An imbalance in the ratio of these proteins can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death. nih.govmdpi.com
Research on saponin extracts containing deapi-platycoside E has demonstrated a significant ability to modulate these apoptotic pathways in neuronal cells under toxic stress. researchgate.netnih.gov In HT22 cells exposed to Aβ, the saponin mixture was observed to counteract the Aβ-induced increase in the pro-apoptotic protein Bax and the decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov By regulating the expression of these Bcl-2 family proteins, the extract helped to suppress the loss of mitochondrial membrane potential and prevent the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This, in turn, inhibited the activation of the downstream executioner caspases, caspase-9 and caspase-3, thereby preventing the induction of apoptosis and exerting a neuroprotective effect. researchgate.netnih.gov
Table 1: Modulation of Apoptotic Pathway Markers by P. grandiflorum Saponins (PGS) in Aβ-Treated HT22 Cells
| Apoptotic Marker | Effect of Aβ Treatment | Effect of PGS Co-treatment | Reference |
| Bax (Pro-apoptotic) | Increased Expression | Suppressed Expression | nih.gov |
| Bcl-2 (Anti-apoptotic) | Decreased Expression | Increased Expression | nih.gov |
| Bcl-xL (Anti-apoptotic) | Decreased Expression | Increased Expression | nih.gov |
| Bax/Bcl-2 Ratio | Increased | Reduced | nih.gov |
| Cytochrome c | Increased Release | Inhibited Release | nih.gov |
| Caspase-9 | Upregulated/Activated | Inhibited/Downregulated | nih.gov |
| Caspase-3 | Upregulated/Activated | Inhibited/Downregulated | nih.gov |
Attenuation of MAPK Pathway Activation (JNK, ERK, p38)
Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that respond to various extracellular stimuli and play a crucial role in cellular processes like inflammation, stress response, and apoptosis. scienceopen.comresearchgate.net The primary MAPK pathways include c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. scienceopen.comnih.gov In the context of neuroinflammation and neurodegeneration, the activation of JNK and p38 is often associated with pro-inflammatory and apoptotic responses, while the ERK pathway's role can be more varied. nih.govmdpi.com
Inhibition of NF-κB Pathway Activation
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. mdpi.comaging-us.com In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. nih.gov Upon stimulation by inflammatory triggers like Aβ, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate into the nucleus. nih.govnih.gov Once in the nucleus, NF-κB activates the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. mdpi.comnih.gov
Extracts from P. grandiflorum containing deapi-platycoside E have been shown to effectively inhibit this pathway. researchgate.netnih.gov In Aβ-stimulated BV2 microglia, the extract reduced the phosphorylation levels of both p65 and IκBα in a concentration-dependent manner. nih.gov This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes. researchgate.netnih.gov This anti-inflammatory action, mediated through the suppression of the NF-κB signaling pathway, is a key mechanism contributing to the neuroprotective potential observed in preclinical models. researchgate.netmdpi.com
Regulation of Nrf2 Pathway and Oxidative Stress Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the body's primary defense against oxidative stress. nih.govaginganddisease.org Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1. nih.govnih.gov In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. aginganddisease.orgnih.gov This activates the production of a wide array of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1). nih.govmdpi.com
Research indicates that saponin mixtures containing deapi-platycoside E can upregulate this protective Nrf2-mediated antioxidant signaling. researchgate.netnih.gov In studies using HT22 cells exposed to Aβ-induced oxidative stress, treatment with the saponin extract was found to promote the activation of the Nrf2 pathway. nih.gov This activation leads to an enhanced cellular defense against reactive oxygen species (ROS), which are a major contributor to neuronal damage in neurodegenerative conditions. nih.govnih.gov By bolstering the Nrf2 oxidative stress response, these compounds help to mitigate cellular damage and promote neuronal survival. researchgate.netnih.gov
Table 2: Summary of Pathway Modulation by Deapi-platycoside E-Containing Extracts in Neurotoxicity Models
| Signaling Pathway | Key Proteins Modulated | Observed Effect of Treatment | Reference |
| MAPK Pathway | p-JNK, p-ERK, p-p38 | Phosphorylation Decreased | researchgate.netnih.gov |
| NF-κB Pathway | p-p65, p-IκBα | Phosphorylation Decreased | nih.gov |
| Nrf2 Pathway | Nrf2 | Upregulated/Activated | researchgate.netnih.gov |
Immunomodulatory Effects
Beyond its neuroprotective activities, components of Platycodon grandiflorum such as deapi-platycoside E have been investigated for their effects on the immune system. researchgate.netnih.gov
Impact on Cellular Immune Responses (e.g., Splenocyte Proliferation, NK Cell Activity)
The immune-enhancing potential of Platycodon grandiflorum extracts (PGE) has been observed in both in vitro and in vivo models of immunosuppression. nih.gov Spleen cells, or splenocytes, are a diverse population of immune cells, and their ability to proliferate is a key indicator of a robust immune response. nih.gov Natural Killer (NK) cells are a type of cytotoxic lymphocyte critical to the innate immune system, capable of recognizing and killing infected or cancerous cells. nih.govmdpi.com
In vitro studies on splenocytes isolated from immunosuppressed rats showed that treatment with PGE enhanced splenocyte proliferation. nih.gov Furthermore, the activity of NK cells was also increased following treatment with the extract. nih.gov Another study comparing the effects of various saponins from P. grandiflorum noted that while platycodin D, D3, and D2 promoted nonspecific immunity, only platycoside E significantly promoted the production of specific antibody subtypes (IgG2a and IgG2b) in immunized mice, highlighting that different saponins may have distinct immunomodulatory roles. researchgate.net Platycodin D has also been shown to markedly increase the killing activity of NK cells by splenocytes. researchgate.net These findings collectively suggest that saponins from this plant, including deapi-platycoside E and its related compounds, can positively modulate cellular immune functions. nih.govnih.gov
Influence on Humoral Immune Responses and Antibody Production (e.g., Antigen-Specific Antibody Titres)
The humoral immune response is a critical component of the adaptive immune system, characterized by the production of antibodies by B lymphocytes to combat pathogens. wikipedia.orgimmunostep.com Some studies suggest that certain saponins from Platycodon grandiflorum can modulate this response. Specifically, in a study involving mice immunized with ovalbumin (OVA), Platycoside E, a closely related compound, was found to significantly promote the production of serum OVA-specific IgG2a and IgG2b antibodies. mdpi.comchemfaces.com This indicates a potential to enhance the production of specific types of antibodies in response to an antigen. While Platycodin D and D3 showed a broader enhancement of IgG, IgG1, IgG2a, and IgG2b antibody levels, Platycoside E's effect was more specific to IgG2a and IgG2b. mdpi.comchemfaces.com
Adjuvant Potential in Experimental Models
An adjuvant is a substance that enhances the body's immune response to an antigen. Saponins from Platycodon grandiflorum have been investigated for their adjuvant potential. nih.govmdpi.com In experimental models with mice immunized with ovalbumin, platycoside E demonstrated the ability to significantly promote the production of specific antibody isotypes, namely IgG2a and IgG2b. mdpi.comchemfaces.com This suggests that deapi-platycoside E and related compounds could potentially be used to boost the effectiveness of vaccines by stimulating a stronger and more specific antibody-mediated immune response. The adjuvant effects of platycodin saponins have been noted to be even more pronounced than those of alum, a commonly used adjuvant, in promoting OVA-specific IgG, IgG1, and IgG2b levels in mice. mdpi.com
Anti-obesity and Hypolipidemic Effects
Preclinical research has indicated that saponins from Platycodon grandiflorum, including deapi-platycoside E, may possess anti-obesity and lipid-lowering properties. pnfs.or.krnih.govmdpi.com These compounds have been observed to have significant effects on obesity control and lipid metabolism. pnfs.or.krnih.gov Studies in diet-induced obese rats have shown that platycosides can lead to a reduction in LDL-cholesterol. pnfs.or.krnih.gov The anti-obesity and hypolipidemic effects are thought to be linked to the inhibition of intestinal bile acid reuptake and increased fecal excretion of bile acids, which in turn can lower serum cholesterol and blood lipid concentrations. nih.gov
Impact on Lipid Metabolism in Experimental Models
Deapi-platycoside E and other related platycosides have demonstrated an impact on lipid metabolism in various experimental settings. pnfs.or.krnih.gov A kinetic metabolic model of lipid metabolism in Saccharomyces cerevisiae was developed to understand and predict the effects of metabolic engineering on lipid production. osti.gov This type of model can help to scrutinize the flux through the lipid metabolic pathways. osti.gov In animal models, platycosides have been shown to have profound effects on lipid metabolism, contributing to their anti-obesity effects. pnfs.or.krnih.gov
Effects on Cholesterol Levels (e.g., LDL-cholesterol)
A key aspect of the hypolipidemic activity of deapi-platycoside E and its related compounds is their effect on cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol. pnfs.or.krnih.govcdc.gov High levels of LDL cholesterol are a known risk factor for heart disease and stroke. cdc.govrochester.edu Studies in diet-induced obese rats have demonstrated that treatment with platycosides resulted in a reduction of LDL-cholesterol. pnfs.or.krnih.gov This suggests a potential role for these compounds in managing hyperlipidemia.
Table 1: Effects of Platycosides on Cholesterol Levels in Diet-Induced Obese Rats
| Compound Group | Key Finding | Reference |
| Platycosides | Reduction of LDL-cholesterol | pnfs.or.krnih.gov |
Hepatoprotective Activities
In addition to their effects on lipid metabolism, platycosides have also been investigated for their potential to protect the liver. pnfs.or.krmdpi.com Research suggests that these compounds exhibit hepatoprotective effects. mdpi.com The liver-protective properties are considered to be another significant health benefit of platycosides, alongside their anti-obesity and hypolipidemic actions. pnfs.or.krnih.gov Extracts from Platycodon grandiflorum have been shown to prevent chemical-induced liver damage. semanticscholar.org
Anti-tussive and Expectorant Effects
Traditionally, the roots of Platycodon grandiflorum have been used in herbal medicine to treat respiratory ailments like coughs. researchgate.net Scientific studies have sought to validate these traditional uses by examining the anti-tussive (cough-suppressing) and expectorant (phlegm-clearing) effects of its constituent saponins. pnfs.or.krmdpi.com Platycosides are considered the major components responsible for these effects. nih.gov Research using animal models, such as ammonia-induced cough in mice, has shown that platycodins can significantly prolong the cough incubation period and reduce cough frequency. bvsalud.org Furthermore, they have been shown to increase the excretion of phenol (B47542) red in mouse tracheal models, indicating an expectorant effect. bvsalud.org The biotransformation of platycosides by gut microbiota may play a crucial role in enhancing these activities. researchgate.net
Modulation of Airway Mucin Production and Secretion
Deapi-platycoside E, also known as deapi-platycodin, has been investigated for its effects on the regulation of airway mucin, a key component in the pathophysiology of various respiratory diseases. researchgate.netnih.gov Research using in vitro models has revealed a dual modulatory role for this compound on MUC5AC, a major mucin protein. researchgate.netnih.gov
In a study utilizing the NCI-H292 human mucoepidermoid carcinoma cell line, which is a standard model for studying airway mucin dynamics, cells were stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) to induce mucin production. researchgate.netnih.gov Treatment with deapi-platycodin was found to significantly inhibit the PMA-induced production of MUC5AC mucin. researchgate.netnih.gov Conversely, the same compound stimulated the secretion of MUC5AC from the cells. researchgate.netnih.gov This suggests that Deapi-platycoside E may help clear accumulated mucin while simultaneously downregulating its overproduction. researchgate.netnih.gov These findings provide a scientific basis for the traditional use of its source, the root of Platycodon grandiflorum, as an expectorant in inflammatory pulmonary conditions. researchgate.netnih.gov
Table 1: In Vitro Effects of Deapi-platycoside E on MUC5AC Mucin in NCI-H292 Cells
| Experimental Condition | Measured Parameter | Observed Effect of Deapi-platycoside E | Reference |
|---|---|---|---|
| PMA-stimulated NCI-H292 cells | MUC5AC Production | Inhibition | researchgate.net, nih.gov |
Other Noted Preclinical Activities
Anti-allergic Effects
Deapi-platycoside E is a constituent of extracts from the root of Platycodon grandiflorum, which have demonstrated significant anti-allergic properties in preclinical studies. nih.govresearchgate.net The anti-allergic action of these saponin-rich extracts is primarily linked to the stabilization of mast cells and the inhibition of the release of key inflammatory mediators. nih.govnih.gov
Table 2: Anti-allergic Effects of Saponin Extracts Containing Deapi-platycoside E
| Model System | Mediator/Process | Effect of Saponin Extract | Potential Mechanism | Reference |
|---|---|---|---|---|
| IgE-sensitized RBL-2H3 Mast Cells | Histamine Release | Reduced | Mast Cell Stabilization | nih.gov |
| IgE-sensitized RBL-2H3 Mast Cells | β-hexosaminidase Release | Reduced | Mast Cell Stabilization | nih.gov |
| IgE-sensitized RBL-2H3 Mast Cells | IL-4 and TNF-α Production | Inhibited | Suppression of Cytokine Expression | nih.gov |
Antiviral Activities (e.g., Hepatitis C virus inhibition)
Deapi-platycoside E is among the triterpenoid (B12794562) saponins isolated from Platycodon grandiflorum that have been evaluated for antiviral activity, specifically against the Hepatitis C virus (HCV). mdpi.comnih.gov The global burden of HCV-related liver disease has driven research into new antiviral agents from natural sources. nih.gov
Antiproliferative Effects in Cellular Models
The potential of Deapi-platycoside E to inhibit the growth of cancer cells has been explored as part of broader screenings of saponins from Platycodon grandiflorum. acs.org These studies are based on the established cytotoxic and antiproliferative activities of many triterpenoid saponins. acs.org
In a comprehensive study, Deapi-platycoside E was isolated along with numerous other saponins and evaluated for its effects on a panel of cultured human tumor cells. acs.org The research found that saponins possessing a platycodigenin aglycone, the core structure of Deapi-platycoside E, demonstrated significant inhibitory effects on the proliferation of these cancer cells. acs.org The activity of related platycoside saponins against various cancer cell lines, such as those for gastric cancer, often involves mechanisms like cell cycle arrest and the induction of apoptosis. frontiersin.org For instance, the related compound Platycodin D has been shown to induce G1 phase arrest and promote the degradation of the c-Myc oncoprotein in gastric cancer cells. frontiersin.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Deapi-platycoside E |
| deapi-platycodin |
| MUC5AC |
| phorbol 12-myristate 13-acetate |
| Interleukin-4 (IL-4) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| β-hexosaminidase |
| Histamine |
| Platycodin D |
| suppressor of cytokine signaling 2 (SOCS2) |
| platycodigenin |
Methodologies for Research on Deapi Platycoside E
Extraction and Isolation Techniques
The initial and crucial step in obtaining Deapi-platycoside E is its extraction from the plant material, followed by isolation from other co-extracted compounds.
Conventional methods for extracting saponins (B1172615), including Deapi-platycoside E, from the powdered roots of Platycodon grandiflorum typically involve solvent extraction. Methanol (B129727) is a commonly used solvent; for instance, powdered samples can be sonicated with 100% methanol to extract the saponins. scispace.com Another approach involves using aqueous methanol (e.g., 70% methanol) for extraction. mdpi.com
Following the initial extraction, a partitioning step is often employed to separate the saponins from other phytochemicals. This is commonly achieved using a water-immiscible solvent like n-butanol. nih.govfrontiersin.org The crude extract is partitioned between water and n-butanol, with the more polar saponins preferentially moving into the n-butanol layer. nih.gov This butanol fraction, rich in saponins, is then typically concentrated using a rotary evaporator at a controlled temperature to avoid degradation. nih.gov Some methods also utilize macroporous adsorption resins to enrich the saponin (B1150181) content. nih.gov
Here is a table summarizing conventional extraction methods:
| Extraction Step | Solvent/Method | Purpose | Reference |
|---|---|---|---|
| Initial Extraction | 100% Methanol with sonication | To extract total saponins from powdered root. | scispace.com |
| Initial Extraction | 70% Methanol | To extract saponins from powdered samples. | mdpi.com |
| Solvent Partitioning | n-butanol and water | To separate polar saponins from other compounds. | nih.govfrontiersin.org |
| Concentration | Rotary evaporator | To remove the extraction solvent. | nih.gov |
To obtain Deapi-platycoside E in high purity, advanced purification techniques are essential.
Solid Phase Extraction (SPE) is frequently used as a preliminary purification step. A C18 cartridge can be employed to isolate saponin derivatives from the extract. mdpi.com The process involves activating the cartridge with methanol, conditioning with water, loading the sample, washing with water, and finally eluting the crude saponin extract. mdpi.com This method helps in removing impurities before further chromatographic separation. nih.gov
Two-Dimensional Liquid Chromatography (2D-LC) has emerged as a powerful technique for separating complex mixtures of saponins. google.comresearchgate.netnih.gov This method enhances resolution by using two columns with different separation mechanisms. researchgate.net A common approach for saponin purification is the combination of reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC). researchgate.netnih.gov For instance, a two-dimensional preparative liquid chromatography method has been developed using a HILIC column in the first dimension and an RPLC column in the second dimension to prepare triterpene saponins from Platycodon grandiflorum. nih.gov This high-orthogonality system is effective for isolating individual saponins, including Deapi-platycoside E. nih.gov Another strategy involves using an off-line two-dimensional supercritical fluid chromatography (SFC) coupled with ultrahigh-performance liquid chromatography (UHPLC). akjournals.com
The following table outlines advanced purification strategies:
| Technique | Columns/Phases | Description | Reference |
|---|---|---|---|
| Solid Phase Extraction (SPE) | Hypersep C18 cartridge | Used for initial isolation and clean-up of saponin extracts. | mdpi.com |
| Two-Dimensional Liquid Chromatography (2D-LC) | First Dimension: Reversed-Phase (e.g., C18) Second Dimension: Hydrophilic Interaction (e.g., XAmide) | Provides high-resolution separation of saponin isomers and complex mixtures. | google.comresearchgate.netnih.gov |
| Two-Dimensional Liquid Chromatography (2D-LC) | First Dimension: Hydrophilic Interaction (HILIC) Second Dimension: Reversed-Phase (RPLC) | Successfully used for the preparation of Deapi-platycoside E from Platycodon grandiflorum. | nih.gov |
Analytical and Structural Characterization Methods
Once isolated, Deapi-platycoside E is subjected to various analytical techniques to confirm its identity and elucidate its structure.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of platycosides. nih.gov Due to the lack of a strong chromophore in saponins, an Evaporative Light Scattering Detector (ELSD) is often preferred over a UV detector. koreascience.krnih.govchemfaces.com A rapid and practical HPLC-ELSD method has been developed for the quantitative analysis of seven saponin components in Platycodi Radix, including deapi-platycoside E. koreascience.kr The separation is typically achieved on a C18 column with a gradient mobile phase of aqueous acetonitrile (B52724) or a mixture of ammonium (B1175870) acetate, acetonitrile, and methanol. scispace.comnih.gov Optimization of ELSD parameters, such as drift tube temperature and nebulizer gas flow rate, is crucial for achieving a good response. nih.gov
Here is a summary of HPLC-ELSD methods:
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 column (e.g., Zorbax SB-Aq, Chemcopak) | scispace.comkoreascience.krnih.gov |
| Mobile Phase | Gradient of aqueous acetonitrile or a mixture of ammonium acetate, acetonitrile, and methanol. | scispace.comnih.gov |
| Detector | Evaporative Light Scattering Detector (ELSD) | koreascience.krnih.govchemfaces.com |
| ELSD Optimization | Drift tube temperature: ~70°C; Nebulizer gas pressure: ~2.5 bar | nih.gov |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the identification and structural characterization of saponins like Deapi-platycoside E. nih.govnih.gov
LC-MS and LC-ESI-MS/MS techniques provide valuable information on the molecular weight and fragmentation patterns of platycosides. nih.govjmb.or.kr Electrospray ionization (ESI) is a commonly used ionization source. nih.gov Under ESI-MS/MS conditions, the fragmentation of the [M-H]⁻ ions typically shows signals corresponding to the cleavage of glycosidic bonds, which aids in the rapid identification of saponins in crude extracts. nih.gov
UPLC-QToF/MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) offers high resolution and mass accuracy, enabling the comprehensive profiling of metabolites in Platycodon grandiflorum. mdpi.comnih.gov This technique has been used to identify numerous saponin derivatives, including Deapi-platycoside E, by comparing their mass fragmentation and retention times with those of standards and a constructed saponin library. mdpi.com The analysis is often performed in negative ion mode, where compounds are detected as [M-H]⁻ or [M+COOH]⁻ ions. nih.gov
A summary of mass spectrometry techniques is presented below:
| Technique | Ionization Mode | Key Findings | Reference |
|---|---|---|---|
| LC-ESI-MS/MS | Negative ion mode ([M-H]⁻) | Fragmentation patterns reveal cleavage of glycosidic bonds, aiding in structural identification. | nih.gov |
| LC-MS | Positive and Negative | Identified the chemical structures of deglycosylated platycosides. | jmb.or.krjmb.or.kr |
| UPLC-QToF/MS | Negative ion mode | Simultaneous identification of numerous saponins, including Deapi-platycoside E, based on mass fragmentation and retention time. | mdpi.comnih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive method for the complete structural elucidation of natural products, including Deapi-platycoside E. nih.govbhu.ac.in While MS techniques provide information about molecular weight and fragmentation, NMR provides detailed insights into the carbon-hydrogen framework and the stereochemistry of the molecule. numberanalytics.com
One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer), provide fundamental information about the types and numbers of protons and carbons. core.ac.uk Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms within the molecule. core.ac.uk These techniques have been instrumental in identifying Deapi-platycoside E with purities over 90% after preparative chromatography. nih.gov
Application of Enzymatic Hydrolysis in Structural Discrimination
Enzymatic hydrolysis is a critical technique for the structural analysis of glycosylated saponins like Deapi-platycoside E. This method uses specific enzymes to cleave sugar moieties from the saponin's core structure (aglycone), which aids in identifying the types of sugars and their linkage positions.
Researchers have successfully used laminarinase to hydrolyze Deapi-platycoside E. nih.gov This enzyme specifically targets and breaks down the two glucose units attached to the main structure, resulting in the formation of deapi-platycodin D. nih.gov This controlled deglycosylation simplifies the molecule, making it easier to analyze its core structure using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net
Similarly, snailase has demonstrated a high efficiency in transforming deapiosylated platycoside E into deapiosylated platycodin D, achieving a 100% conversion rate. The transformation pathway is identified as deapi-platycoside E → deapi-platycodin D3 → deapi-platycodin D. nih.gov Another enzyme, cytolase PCL5, derived from Aspergillus niger, can hydrolyze both the outer glucose at the C-3 position and the apiose at the C-28 position of platycosides. mdpi.commdpi.com
The choice of enzyme is crucial as different enzymes exhibit different specificities. For instance, while laminarinase is effective for certain glucose linkages, other enzymes like pectinase (B1165727) from Aspergillus aculeatus are used to produce different deglycosylated forms. nih.govjmb.or.kr The deglycosylated products are often found to have enhanced biological activities compared to their glycosylated precursors. nih.govmdpi.com
Table 1: Enzymes Used in the Hydrolysis of Deapi-platycoside E and Related Compounds
| Enzyme | Source | Action on Platycosides | Resulting Products | Reference |
| Laminarinase | Trichoderma species | Hydrolyzes two glucose units from Deapi-platycoside E. | Deapi-platycodin D | nih.gov |
| Snailase | Snail | Transforms deapiosylated platycoside E. | Deapiosylated platycodin D | nih.gov |
| Cytolase PCL5 | Aspergillus niger | Hydrolyzes outer glucose at C-3 and apiose at C-28. | Deapiose-xylosylated platycodin D | mdpi.commdpi.com |
| Pectinase | Aspergillus aculeatus | Biotransformation of Platycodi Radix extract. | 3-O-β-D-glucopyranosyl platycodigenin (B1581504) | jmb.or.kr |
In Vitro and Ex Vivo Assay Systems
In vitro and ex vivo assay systems are fundamental in understanding the biological activities of Deapi-platycoside E at a cellular and molecular level.
Cell Culture Models (e.g., Microglia Cells, HaCaT cells, NCI-H292 cells)
Cell culture models provide a controlled environment to study the specific effects of Deapi-platycoside E on various cell types.
Microglia Cells: As the primary immune cells of the central nervous system, microglia are central to neuroinflammation. mdpi.comescholarship.org In vitro studies using microglia cell lines, such as the BV-2 murine line, are employed to assess the anti-neuroinflammatory potential of compounds. f1000research.com These models allow researchers to investigate how substances modulate the production of inflammatory mediators like cytokines and nitric oxide in response to stimuli such as lipopolysaccharide (LPS). f1000research.comnih.gov While specific studies focusing solely on Deapi-platycoside E with microglia are not detailed in the provided results, the general methodology is established for related saponins, suggesting a viable approach for future research. nih.gov
HaCaT Cells: These are immortalized human keratinocyte cells used to model the skin. nih.gov Studies on related platycoside compounds, like platycodin D, have used HaCaT cells to investigate mechanisms of apoptosis (programmed cell death), where NF-kappaB activation was shown to be a crucial factor. nih.gov Research has also explored the effects of saponins from Platycodon grandiflorum on suppressing ultraviolet A-induced damage in HaCaT cells. acs.org
NCI-H292 Cells: This human lung mucoepidermoid carcinoma cell line is a standard model for studying airway mucus production and secretion. researchgate.netcloud-clone.com Research has shown that the related compound, deapi-platycodin, can inhibit the production of MUC5AC mucin induced by phorbol (B1677699) 12-myristate 13-acetate (PMA) in these cells. researchgate.netchemfaces.com This suggests that Deapi-platycoside E could be investigated for similar effects on respiratory conditions involving mucus hypersecretion. researchgate.netchemfaces.com
Biochemical Assays for Specific Biological Activities (e.g., Enzyme Inhibition Assays)
Biochemical assays are used to quantify the specific biological effects of Deapi-platycoside E, particularly its ability to inhibit certain enzymes.
Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a specific enzyme. For instance, the lipoxygenase (LOX) inhibitory assay is used to evaluate anti-inflammatory activity. nih.govmdpi.com Studies have shown that deglycosylated platycosides exhibit stronger LOX inhibition than their glycosylated forms. jmb.or.kr Another relevant assay is the tyrosinase inhibition assay, which is used to assess whitening effects, with deglycosylated platycosides again showing greater activity. mdpi.com The antioxidant capacity of Deapi-platycoside E has been evaluated using the total oxidant-scavenging capacity (TOSC) assay, where it demonstrated significant activity against peroxynitrite. researchgate.net
Table 2: In Vitro Research Findings for Platycosides
| Assay System/Cell Line | Compound Tested | Observed Effect | Potential Implication | Reference |
| NCI-H292 Cells | Deapi-platycodin | Inhibited PMA-induced MUC5AC mucin production. | Regulation of airway mucus. | researchgate.netchemfaces.com |
| HaCaT Cells | Platycodin D | Induced apoptosis via NF-kappaB activation. | Skin cell regulation. | nih.gov |
| Lipoxygenase (LOX) Inhibition Assay | Deglycosylated Platycosides | Higher anti-inflammatory activity than glycosylated forms. | Anti-inflammatory potential. | nih.govjmb.or.krmdpi.com |
| Total Oxidant-Scavenging Capacity (TOSC) Assay | Deapi-platycoside E | Scavenged peroxynitrite, showing antioxidant activity. | Antioxidant potential. | researchgate.net |
In Vivo Animal Models
In vivo studies in animal models are essential for understanding the physiological effects of Deapi-platycoside E in a whole organism, bridging the gap between cellular effects and potential therapeutic applications.
Models for Inflammation and Oxidative Stress
Animal models are widely used to study the anti-inflammatory and antioxidant effects of platycosides. For instance, in a house dust mite-induced allergic airway inflammation model in mice, extracts containing platycoside E were shown to alleviate lung damage by reducing oxidative stress. vellmanherbs.com In models of acute lung injury (ALI) induced by LPS in rats, related saponin extracts have demonstrated the ability to suppress the overproduction of inflammatory mediators. nih.govjmb.or.kr While these studies often use extracts containing multiple platycosides, they provide a strong basis for investigating the specific role of Deapi-platycoside E in these processes.
Models for Neurodegenerative Conditions
The potential neuroprotective effects of platycosides are investigated using animal models of neurodegenerative diseases like Alzheimer's disease (AD). explorationpub.com Studies using 5XFAD mice, a model for AD, have shown that crude saponin extracts from Platycodon grandiflorum can protect against amyloid-beta (Aβ)-induced neurotoxicity. nih.govresearchgate.net These extracts were found to reduce Aβ accumulation, inhibit oxidative stress, and attenuate nerve damage in the brain. nih.govresearchgate.net Such findings highlight the potential of individual components like Deapi-platycoside E as neuroprotective agents, warranting further investigation in these models. researchgate.netresearchgate.net
Table 3: In Vivo Animal Model Research for Platycosides
| Model | Condition | Compound/Extract Tested | Key Findings | Reference |
| Mice | House Dust Mite-Induced Allergic Airway Inflammation | Platycodon Radix Extract (containing Platycoside E) | Attenuated oxidative stress and lung damage. | vellmanherbs.com |
| Rats | Lipopolysaccharide-Induced Acute Lung Injury | Biotransformed P. grandiflorum Root Extracts | Suppressed overproduction of inflammatory mediators. | nih.govjmb.or.kr |
| 5XFAD Mice | Alzheimer's Disease (Aβ-induced neurotoxicity) | P. grandiflorum Crude Saponin (PGS) | Attenuated Aβ-induced nerve damage; inhibited Aβ accumulation and oxidative stress. | nih.govresearchgate.net |
Comparative Analysis and Structure Activity Relationships
Comparison of Deapi-platycoside E Activity with Other Platycosides
The biological activities of Deapi-platycoside E have been compared to other prominent platycosides, such as Platycoside E, Platycodin D, and Platycodin D3, revealing significant differences based on their structural variations.
One key area of comparison is their antioxidant activity . A study evaluating the total oxidant scavenging capacity (TOSC) against peroxyl radicals demonstrated that Platycodin D exhibited the highest antioxidant activity, followed by deapi-platycoside E, and then Platycoside E. pnfs.or.kr Specifically, the sTOSC values were 324.4±31.4 for Platycodin D, 162.3±24.5 for deapi-platycoside E, and 117.3±43.9 for Platycoside E. pnfs.or.kr Against peroxynitrite, deapi-platycoside E showed a 1.27-fold higher activity than the control glutathione (B108866) (GSH), while Platycodin D and Platycoside E had 1.02-fold and 0.75-fold the activity of GSH, respectively. pnfs.or.kr
In terms of hemolytic and adjuvant activities , a study comparing seven structurally related saponins (B1172615), including Deapi-platycoside E, Platycoside E, Platycodin D, and Platycodin D3, found a clear structure-activity relationship. nih.gov The hemolytic activity followed the order: Platycodin D > Platycodin D3 > Platycoside E > Deapi-platycoside E. nih.gov Interestingly, Platycodin D and Platycodin D3 showed significant adjuvant potentials, enhancing immune responses, while Deapi-platycoside E and Platycoside E did not exhibit adjuvant activity in the studied model. nih.govmdpi.com
Another study focusing on adjuvant potentials on cellular and humoral immune responses confirmed that the number of sugar residues at the C-3 position of the aglycone affects these activities. nih.gov The ranking for hemolytic activity was Platycodin D > Platycodin D3 > Platycoside E. nih.gov Platycodin D and Platycodin D3 significantly enhanced splenocyte proliferation and antibody production, with Platycodin D showing higher adjuvant potential than Platycodin D3 and Platycoside E. nih.gov
| Compound | Antioxidant Activity (sTOSC against peroxyl radicals) | Hemolytic Activity Ranking | Adjuvant Activity |
|---|---|---|---|
| Deapi-platycoside E | 162.3 ± 24.5 | Lowest | Not Observed |
| Platycoside E | 117.3 ± 43.9 | Low | Limited |
| Platycodin D3 | Data not available | Medium | Significant |
| Platycodin D | 324.4 ± 31.4 | Highest | Significant |
Influence of Deglycosylation on Biological Activity and Bioavailability
Deglycosylation, the removal of sugar moieties from the saponin (B1150181) structure, has a profound impact on the biological activity and bioavailability of platycosides. mdpi.commdpi.comresearchgate.net
Research consistently demonstrates that de-glycosylated saponins exhibit higher biological activity than their glycosylated precursors. mdpi.commdpi.comresearchgate.netkoreascience.kr This enhancement is attributed to their reduced molecular size, which improves their permeability through cell membranes and consequently increases their bioavailability. mdpi.comjmb.or.krnih.govsemanticscholar.org For instance, the conversion of Platycoside E to Platycodin D, a process involving the removal of glucose units, results in a compound with significantly higher pharmacological activity. researchgate.netresearchgate.net
Specifically, studies have shown that the anti-inflammatory activities of platycosides increase as the number of glucose residues at the C-3 position decreases. The order of lipoxygenase inhibitory activity is reported as deglucosylated Platycodin D > Platycodin D > Platycodin D3 > Platycoside E. acs.org Similarly, the whitening effects , measured by tyrosinase inhibitory activities, are higher in deglycosylated platycosides compared to their glycosylated forms. koreascience.krnih.gov The antioxidant capacity also improves as the saponins are hydrolyzed. koreascience.krnih.gov
The process of deglycosylation can be achieved through various methods, including enzymatic conversion. mdpi.comjmb.or.kr Enzymes like β-glucosidase can hydrolyze the glucose moieties at the C-3 position, leading to the formation of more active compounds. mdpi.comnih.gov For example, laminarinase can convert Deapi-platycoside E and Platycoside E into Deapi-platycodin D and Platycodin D, respectively, by removing two glucose units. nih.gov
| Activity | Effect of Deglycosylation | Supporting Evidence |
|---|---|---|
| Anti-inflammatory | Increased | Deglucosylated PD > PD > PD3 > PE acs.org |
| Antioxidant | Increased | Improved TEAC values upon hydrolysis koreascience.krnih.gov |
| Whitening (Tyrosinase Inhibition) | Increased | Deglycosylated forms more active koreascience.krnih.gov |
| Bioavailability | Increased | Smaller size enhances cell permeability mdpi.comjmb.or.krnih.govsemanticscholar.org |
Elucidation of Structure-Activity Relationships Based on Glycosidic Chains and Aglycone Modifications
The structure-activity relationship (SAR) of platycosides is intricately linked to the nature of their glycosidic chains and modifications to the aglycone skeleton.
The number and type of sugar residues in the glycosidic chains, particularly at the C-3 position of the aglycone, play a critical role in determining biological activity. chemfaces.comzju.edu.cn As discussed previously, a decrease in the number of sugar moieties at the C-3 position generally leads to an increase in hemolytic and adjuvant activities. nih.govzju.edu.cn This suggests that the length of the sugar chain directly influences the interaction of the saponin with cell membranes and immune cells.
Modifications to the aglycone itself also significantly impact activity. Platycosides are primarily of the platycodigenin-type (with a CH2OH group at C-24) or the polygalacic acid-type (with a CH3 group at C-24). mdpi.com This structural difference in the aglycone contributes to the diversity of biological effects observed among different platycosides. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Mechanisms of Action for Deapi-platycoside E
While research has indicated the potential anti-inflammatory and antioxidant activities of Deapi-platycoside E, the precise molecular pathways through which it exerts these effects remain an area for intensive investigation. medchemexpress.comchemfaces.com Future studies are expected to delve deeper into its interactions with key signaling pathways implicated in inflammation and oxidative stress. For instance, investigations into its influence on pathways such as NF-κB, MAPK, and PI3K/Akt, which are central to the inflammatory response, could provide significant insights. mdpi.comfrontiersin.org
It is hypothesized that the anti-inflammatory effects of deapio-forms of platycosides, including Deapi-platycoside E, may be more potent than their glycosylated precursors. nih.gov This suggests that the removal of the apiose sugar moiety might enhance the compound's bioavailability or its interaction with cellular targets. mdpi.com Further research is needed to elucidate how the structural difference between Deapi-platycoside E and Platycoside E translates to altered biological activity at the molecular level. Computational modeling and in vitro assays could be employed to predict and validate its binding affinity to various enzymes and receptors involved in disease processes. mdpi.com
Development of Advanced Biotransformation Strategies for Enhanced Production
The natural abundance of Deapi-platycoside E in Platycodon grandiflorum can be relatively low. chemfaces.com Therefore, developing efficient methods for its production is crucial for facilitating further research and potential commercialization. Biotransformation, utilizing enzymes or microbial fermentation, presents a promising approach to convert more abundant platycosides, such as Platycoside E, into Deapi-platycoside E. jmb.or.krsemanticscholar.org
Several enzymatic strategies have been explored to modify the glycosidic linkages of platycosides. For instance, enzymes like pectinase (B1165727) from Aspergillus aculeatus and β-glucosidase from Caldicellulosiruptor bescii have been shown to deglycosylate platycosides, leading to the formation of various derivatives. jmb.or.krsemanticscholar.org The biotransformation pathway often involves a series of steps, such as the conversion of Deapi-platycoside E to deapi-platycodin D3 and then to deapi-platycodin D. semanticscholar.org
Enzymatic Biotransformation of Platycosides
| Enzyme | Source Organism | Transformation Pathway Example | Reference |
|---|---|---|---|
| Pectinase | Aspergillus aculeatus | Glycosylated platycosides → 3-O-β-D-glucopyranosyl platycosides | jmb.or.kr |
| β-glucosidase | Caldicellulosiruptor bescii | Deapi-platycoside E → deapi-PD3 → deapi-PD | semanticscholar.org |
| Snailase | - | Deapi-platycoside E → deapi-platycodin D3 → deapi-platycodin D | nih.gov |
| Cytolase PCL5 | - | Platycoside E → Platycodin D3 → Platycodin D → Deapiosylated platycodin D → Deapiose-xylosylated platycodin D | nih.govnih.gov |
Future research should focus on optimizing these biotransformation processes. This includes screening for novel enzymes with higher specificity and efficiency, as well as metabolic engineering of microbial strains to create "cell factories" for the targeted production of Deapi-platycoside E. The application of high hydrostatic pressure has also been shown to improve the efficiency of enzymatic conversions, suggesting another avenue for process enhancement. mdpi.comx-mol.net
Systems Biology and Omics Approaches in Deapi-platycoside E Research
To gain a holistic understanding of the biological effects of Deapi-platycoside E, systems biology and "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) will be indispensable. These approaches can map the global changes in gene expression, protein levels, and metabolite profiles in cells or organisms exposed to the compound.
For example, transcriptome analysis of cells treated with Deapi-platycoside E could reveal the upregulation or downregulation of entire gene networks related to inflammation, apoptosis, or antioxidant defense. mdpi.com This would provide a broader picture than traditional single-target assays. Similarly, metabolomics could identify the downstream metabolic consequences of its action, offering clues about its physiological role. Such comprehensive datasets will be invaluable for identifying novel mechanisms of action and potential biomarkers of its efficacy.
Potential Applications in Nutraceutical and Functional Food Development (Preclinical Context)
The demonstrated biological activities of platycosides, particularly the enhanced effects of their deglycosylated forms, position Deapi-platycoside E as a promising candidate for inclusion in nutraceuticals and functional foods. nih.govresearchgate.net These products are designed to offer health benefits beyond basic nutrition. ffhdj.comffhdj.comcergroupe.be
In a preclinical context, studies have shown that extracts containing deglycosylated platycosides exhibit improved anti-inflammatory and antioxidant properties. researchgate.netjmb.or.kr For instance, the anti-inflammatory activity of deapi-PD was found to be greater than that of its glycosylated counterparts. nih.gov This suggests that functional foods enriched with Deapi-platycoside E could potentially contribute to the management of conditions with an inflammatory or oxidative stress component.
Identified Compounds in Platycodon grandiflorum Extracts
| Compound | Reference |
|---|---|
| Deapi-platycoside E | mdpi.comchemfaces.com |
| Platycoside E | mdpi.comchemfaces.com |
| Deapi-platycodin D | mdpi.comchemfaces.com |
| Platycodin D | mdpi.comchemfaces.com |
| Deapi-platycodin D3 | chemfaces.com |
| Platycodin D3 | chemfaces.com |
| Polygalacin D | chemfaces.com |
| Platycodin A | chemfaces.com |
| Platyconic acid A | frontiersin.org |
| Platycodin D2 | frontiersin.org |
Further preclinical studies are essential to validate these potential applications. ffhdj.com This includes in vivo animal studies to establish efficacy and to understand the compound's behavior within a biological system. The development of food-grade biotransformation processes will also be critical for the cost-effective production of Deapi-platycoside E for such applications. researchgate.net
Q & A
Q. How is Deapi-platycoside E quantified in plant extracts, and what methodological considerations ensure accuracy?
Deapi-platycoside E is typically quantified using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection. For example, a validated HPLC method was employed to measure its content in Balloon Flower Leaf extracts, achieving a concentration of 0.16 mg/mL (2.89% w/w) alongside other platycosides . Method validation parameters (linearity, precision, recovery rate) must be rigorously tested to ensure accuracy, especially in complex matrices where co-eluting compounds (e.g., Platycoside E, 92.31% w/w) may interfere .
Q. What are the key structural features distinguishing Deapi-platycoside E from related platycosides?
Deapi-platycoside E (C64H104O34, MW 1417.5) is characterized by the absence of an apiose residue at the C-28 position compared to Platycoside E (C64H104O34 with apiose-xylose linkage). This structural difference impacts its polarity, solubility (75 mg/mL in DMSO), and thermal stability, as the deapi-form shows increased susceptibility to degradation under heat .
Advanced Research Questions
Q. How does thermal processing affect the stability of Deapi-platycoside E, and what mechanisms drive its degradation?
Thermal treatment (e.g., 125°C for 1–9 hours) reduces Deapi-platycoside E content due to hydrolysis of the C-28 xylose bond, with degradation kinetics dependent on exposure duration. Studies show that its degradation correlates with increased formation of aglycone derivatives, detectable via LC-MS. Notably, thermal stress may enhance bioactivity transiently (e.g., LPS-induced iNOS inhibition) before subsequent decline .
Q. What contradictions exist in reported pharmacological activities of Deapi-platycoside E, and how can experimental variables explain these discrepancies?
Anti-allergic assays report Deapi-platycoside E at 1.3450 μg/mg in ethanol extracts , while thermal stability studies highlight conflicting bioactivity trends (initial enhancement followed by reduction) . These discrepancies may arise from differences in extraction solvents (ethanol vs. aqueous), assay models (in vitro vs. in vivo), or compound purity (e.g., co-eluting Platycoside E in crude extracts) . Standardized protocols for compound isolation and assay conditions are critical for reproducibility.
Q. What statistical approaches are recommended for analyzing multi-component interactions involving Deapi-platycoside E in complex matrices?
Chemometric methods , such as principal component analysis (PCA) and partial least squares (PLS), are effective for evaluating multi-component systems. For instance, entropy weight-TOPSIS analysis was used to rank the quality of herbal formulations containing Deapi-platycoside E, identifying key markers (e.g., Polygalacin D, Platycodin D) that influence bioactivity . Experimental designs should include orthogonal testing to isolate variable effects (e.g., extraction temperature, solvent ratio).
Methodological Considerations
Q. How can researchers optimize extraction protocols to maximize Deapi-platycoside E yield while minimizing degradation?
- Solvent selection : Ethanol extracts show higher recovery than aqueous methods .
- Temperature control : Avoid prolonged heating (>2 hours at 125°C) to prevent apiose-xylose bond cleavage .
- Validation : Include spike-and-recovery tests using reference standards (e.g., CFN92355, CAS 849758-42-5) to assess extraction efficiency .
Q. What analytical strategies resolve co-elution challenges in quantifying Deapi-platycoside E alongside structurally similar saponins?
- Chromatographic optimization : Use gradient elution with C18 columns and mobile phases adjusted for polarity (e.g., acetonitrile/water with 0.1% formic acid) .
- High-resolution MS : Employ Q-TOF or Orbitrap systems to differentiate isomers via exact mass and fragmentation patterns .
Data Interpretation and Reporting
Q. How should researchers address variability in Deapi-platycoside E content across plant sources?
Report results as mean ± SD with batch-to-batch comparisons (e.g., 14 herbal batches analyzed via HPLC showed S14 as highest quality ). Use ANOVA to identify significant variations linked to geographic or seasonal factors.
Q. What ethical and reporting standards apply to publishing Deapi-platycoside E research?
Follow COPE guidelines and journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
